N-(cyclohex-2-en-1-yl)-2-methoxyaniline
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Overview
Description
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexene ring attached to the nitrogen atom of an aniline moiety, with a methoxy group at the ortho position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-2-methoxyaniline typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The highest yield of the polymer derivative is obtained when nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) are used as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-2-en-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like arylsulfanyl chlorides in the presence of lithium perchlorate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.
Scientific Research Applications
N-(cyclohex-2-en-1-yl)-2-methoxyaniline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of conductive polymers and as a sensitive material in resistive sensors.
Mechanism of Action
The mechanism of action of N-(cyclohex-2-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to the modulation of enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(cyclohex-2-en-1-yl)aniline: Similar structure but lacks the methoxy group.
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine: Contains a different substituent on the nitrogen atom.
Uniqueness
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is unique due to the presence of both the cyclohexene ring and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and sensor technology .
Biological Activity
N-(Cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound that has garnered attention due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.
Chemical Structure and Properties
This compound features a cyclohexene ring with a methoxy group substituted at the ortho position of the aniline moiety. Its molecular formula is C13H17NO, with a molecular weight of approximately 203.28 g/mol. The presence of the methoxy group enhances solubility, which is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . The compound's mechanism may involve binding to specific enzymes or receptors, leading to alterations in their conformation or activity. This property positions it as a candidate for therapeutic applications, especially in cancer research and drug development.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes implicated in disease pathways. For instance, studies suggest its potential role in inhibiting CDC42 GTPases, which are overexpressed in multiple tumor types and are critical for tumor growth and angiogenesis .
Biological Activities
This compound has been associated with several biological activities:
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
- Antioxidant Activity : The methoxy substitution is known to enhance antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Effective against specific bacterial strains; potential for developing antibiotics. |
Antioxidant | Exhibits properties that reduce oxidative stress; implications for chronic diseases. |
Enzyme Inhibition | Inhibits CDC42 GTPases; potential application in cancer therapy. |
Case Study: Enzyme Inhibition Mechanism
A recent study evaluated the binding affinity of this compound to CDC42 using microscale thermophoresis (MST). The results indicated that the compound binds effectively to the active site of CDC42, leading to a reduction in its activity, which is crucial for tumor growth and metastasis .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(Cyclohexenyl)-4-methoxyaniline | Para substitution on aniline | Increased reactivity due to different substitution pattern. |
4-(Cyclohexenyl)-2-methoxyaniline | Different substitution pattern | Varies in biological activity; potential applications differ. |
N-(ethyl)-2-methoxyaniline | Lacks cyclic structure | Different biological activity due to absence of cyclic moiety. |
This comparative analysis highlights how the specific cyclohexene substitution pattern in this compound influences its chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h3,5-7,9-11,14H,2,4,8H2,1H3 |
InChI Key |
SFBKYBWHOMLQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCCC=C2 |
Origin of Product |
United States |
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